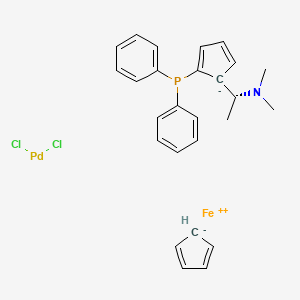
2-Chloro-N-(5,7-dichloro-2,1-benzisothiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,2-CHLORO-N-(5,7-DICHLORO-2,1-BENZISOTHAZOL-3-YL)-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring substituted with chlorine atoms. It is known for its potential use in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,2-CHLORO-N-(5,7-DICHLORO-2,1-BENZISOTHAZOL-3-YL)- typically involves multiple steps, starting with the preparation of the benzisothiazole core. This core is then chlorinated at specific positions to introduce the chlorine atoms. The final step involves the acetamide functional group being attached to the chlorinated benzisothiazole.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process often requires the use of specialized equipment to handle the reactive intermediates and to ensure the safety of the operation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the chlorinated positions, potentially leading to the removal of chlorine atoms.
Substitution: The compound is prone to substitution reactions, where the chlorine atoms can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can lead to dechlorinated products.
Scientific Research Applications
Chemistry: In chemistry, ACETAMIDE,2-CHLORO-N-(5,7-DICHLORO-2,1-BENZISOTHAZOL-3-YL)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-CHLORO-N-(5,7-DICHLORO-2,1-BENZISOTHAZOL-3-YL)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the chlorine atoms and the benzisothiazole ring, which can form strong bonds with the target molecules.
Comparison with Similar Compounds
- ACETAMIDE,2-CHLORO-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-
- ACETAMIDE,2,2-DICHLORO-
- ACETAMIDE,2-CHLORO-
Uniqueness: Compared to similar compounds, ACETAMIDE,2-CHLORO-N-(5,7-DICHLORO-2,1-BENZISOTHAZOL-3-YL)- stands out due to its specific substitution pattern on the benzisothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
70711-14-7 |
|---|---|
Molecular Formula |
C9H5Cl3N2OS |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
2-chloro-N-(5,7-dichloro-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H5Cl3N2OS/c10-3-7(15)13-9-5-1-4(11)2-6(12)8(5)14-16-9/h1-2H,3H2,(H,13,15) |
InChI Key |
XLDPUZKEZWJLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NSC(=C21)NC(=O)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
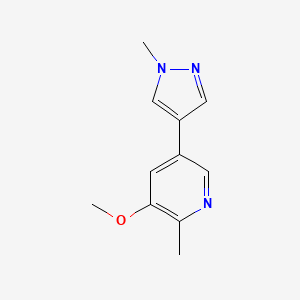

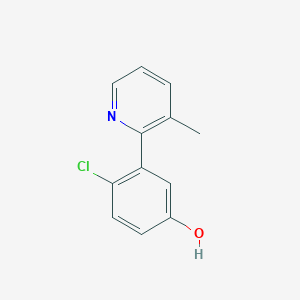
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)

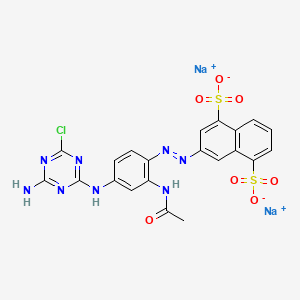
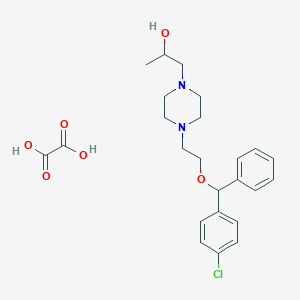
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)


![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
